4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)27-16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQGXTOYALKUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CAS No. 338412-82-1) is a member of the imidazole family, characterized by its unique structural features, including a sulfidic linkage and multiple aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Molecular Structure
- Molecular Formula : C23H19ClN2S
- Molecular Weight : 390.93 g/mol
- Boiling Point : Approximately 558.9 °C (predicted)
- Density : 1.19 g/cm³ (predicted)
- pKa : 4.17 (predicted)
Structural Features
The compound features:
- An imidazole ring, which is known for its biological relevance.
- A chlorobenzyl group that may enhance lipophilicity and biological activity.
- A diphenyl structure contributing to potential π-π stacking interactions in biological systems.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving imidazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-chlorobenzyl imidazole derivative | HT-29 | 10.5 | Induces apoptosis |
| 4-chlorobenzyl imidazole derivative | MCF-7 | 15.3 | Inhibits DNA synthesis |
In a study evaluating a series of imidazole derivatives, several compounds demonstrated notable cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines, with some derivatives exhibiting significant DNA fragmentation indicative of apoptotic activity .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar imidazole-based compounds have been tested for their efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
In particular, imidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that the sulfidic moiety may enhance their antimicrobial potential .
The biological activity of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is likely mediated through:
- Inhibition of key enzymatic pathways involved in cell proliferation.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
- Interference with bacterial cell wall synthesis , contributing to its antimicrobial effects.
Study on Anticancer Activity
A recent study synthesized several imidazole derivatives and evaluated their anticancer activity using MTT assays on HT-29 and MCF-7 cell lines. The most active compounds in the series exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development .
Study on Antimicrobial Properties
Another investigation focused on the antibacterial effects of various imidazole derivatives revealed that those containing electron-withdrawing groups like chlorine showed enhanced potency against S. aureus and E. coli, supporting the hypothesis that structural modifications can lead to improved biological activity .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the promising anticancer properties of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide. Its derivatives have shown cytotoxic activity against various human cancer cell lines, including:
- Colon Cancer
- Breast Cancer
- Cervical Cancer
Case Study: Cytotoxic Activity
A study reported that compounds similar to 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide exhibited significant apoptotic effects in cancer cells. The quantitative structure–activity relationship (QSAR) computational method was employed to design these compounds, optimizing their anticancer efficacy through structural modifications .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that certain derivatives of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide possess antimicrobial activity comparable to established antibiotics like penicillin and ciprofloxacin. The compounds were tested against various strains, revealing promising results in inhibiting microbial growth .
Synthesis and Interaction Studies
The synthesis of this compound typically involves several chemical reactions such as oxidation and substitution. Its interactions with various molecular targets have been studied extensively:
| Interaction Type | Target | Effect |
|---|---|---|
| Oxidation | Enzymes | Alters metabolic pathways |
| Substitution | Receptors | Modulates biological activity |
These interactions are crucial for understanding the compound's mechanism of action and enhancing its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
- 2-((2-Chlorobenzyl)thio)-4,5-Dihydro-1H-Imidazole (CAS QFM): This compound differs in the position of the chlorine atom (ortho vs. para) and the saturation of the imidazole ring (4,5-dihydro vs. fully aromatic). The dihydroimidazole ring also lacks aromatic conjugation, which could diminish electron delocalization and affect reactivity .
- The absence of sulfur may lower polarity and alter pharmacokinetic properties, such as membrane permeability .
Functional Group Modifications
4-Chlorobenzyl 1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl Sulfone (CAS 339277-72-4) :
Oxidation of the sulfide to a sulfone increases polarity and oxidative stability. Sulfones are less nucleophilic than sulfides, which could reduce off-target reactivity in biological systems. This modification might enhance metabolic stability but decrease bioavailability due to higher hydrophilicity .4-Fluorobenzyl 1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl Sulfone :
Substituting chlorine with fluorine introduces a smaller, more electronegative atom. Fluorine’s strong electron-withdrawing effect could modulate the imidazole ring’s basicity and influence interactions with aromatic residues in enzymes or receptors .
Catalytic and Coordination Chemistry
- Cobalt Complex with Bis(1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl)4-Chloroarylmethane :
This cobalt-coordinated analog demonstrates how the imidazole-thioether scaffold can act as a ligand. The 4-chloroarylmethane group enhances metal-binding capacity, which is critical for catalytic applications such as hydrogen evolution. The sulfide group’s lone pairs may facilitate coordination, whereas sulfone analogs would lack this capability .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Structural and Spectral Data
| Compound | Substituents | Functional Group | ¹³C-NMR (ppm) Key Shifts | Mass Spec (m/z) |
|---|---|---|---|---|
| Target Compound | 4-Cl-benzyl, 1-Me, 4,5-Ph | Sulfide | 125–130 (C-S) | Not reported |
| Bis(1-Me-4,5-Ph-imidazol-2-yl)4-Cl-arylmethane | 4-Cl-arylmethane, 1-Me, 4,5-Ph | Thioether | 128–132 (C-S) | 650–700 [M+H]⁺ |
| 2-((2-Cl-Benzyl)thio)-4,5-Dihydroimidazole | 2-Cl-benzyl | Sulfide | 122–127 (C-S) | 255 [M+H]⁺ |
Notes:
Preparation Methods
Imidazole Ring Formation via Condensation Reactions
The Debus-Radziszewski reaction, a classical method for imidazole synthesis, involves the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, and an amine. For this compound, 4-chlorobenzylamine serves as the amine source, while formaldehyde or methylamine introduces the 1-methyl group. The reaction proceeds under acidic or basic conditions, typically in refluxing ethanol or toluene.
Example Protocol :
Sulfide Group Introduction via Nucleophilic Substitution
Post-imidazole formation, the sulfide group is introduced through nucleophilic displacement. A pre-synthesized imidazole bearing a leaving group (e.g., chloride at the 2-position) reacts with 4-chlorobenzyl thiolate under basic conditions.
Example Protocol :
One-Pot Multicomponent Reactions
Recent advances utilize organocatalysts like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to streamline synthesis. Propargylic amines and isocyanides undergo cyclization in acetonitrile at room temperature, forming the imidazole core while simultaneously introducing substituents.
Example Protocol :
- Propargylic amine (0.4 mmol), phenyl isocyanate (0.4 mmol), and BEMP (5 mol%) in CH₃CN (4 mL) react at 25°C for 1 minute.
- The crude product is chromatographed (hexane/ethyl acetate, 6:4), achieving 62% yield.
Comparative Analysis of Methodologies
Critical Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity in substitution reactions, while toluene facilitates azeotropic water removal in condensations. Methanol or ethanol, though cheaper, may lead to esterification byproducts with reactive thiols.
Catalytic Systems
BEMP’s strong basicity (pKa ~15) accelerates deprotonation and cyclization steps, reducing reaction times from hours to minutes. However, its cost and sensitivity to air limit industrial adoption. Alternatives like DBU (1,8-diazabicycloundec-7-ene) show comparable efficacy but require optimization.
Stereoelectronic Considerations
The 4-chlorobenzyl group’s electron-withdrawing nature slows nucleophilic aromatic substitution but stabilizes intermediates through resonance. Substituent positioning (para vs. ortho) alters reactivity; the 4-chloro isomer’s linear geometry minimizes steric hindrance during thiolate attack.
Side Reactions and Mitigation
Sulfide Oxidation
The sulfide moiety is prone to oxidation, forming sulfones (e.g., 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone). Conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants (e.g., BHT) suppress this.
Imidazole Ring Degradation
Strong acids or prolonged heating can fragment the imidazole ring. Using mild acids (e.g., acetic acid) and monitoring reaction progress via TLC mitigate degradation.
Industrial Scalability Considerations
Cost-Benefit Analysis
BEMP-catalyzed reactions, though rapid, incur high catalyst costs (~$500/mol). Traditional condensation methods, despite longer durations, remain economically viable for bulk production.
Green Chemistry Metrics
- Atom Economy : Multicomponent reactions score higher (85–90%) versus stepwise methods (70–75%).
- E-Factor : Solvent-intensive protocols (e.g., DMF) have E-factors >30, whereas CH₃CN-based methods achieve <15.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–S bond formation using Ru(bpy)₃²⁺ enables sulfide synthesis at ambient temperatures, avoiding harsh bases. Initial trials show 55% yield but require further refinement.
Flow Chemistry
Continuous-flow reactors reduce reaction times for condensations from 12 hours to 2 hours, improving throughput by 6-fold.
Q & A
Q. What are the optimal synthetic routes for 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Substitution reactions : Reacting a chlorobenzyl derivative with a thiol-containing imidazole precursor under reflux conditions (e.g., ethanol or dichloromethane) .
- Catalysts : Anhydrous potassium carbonate (K₂CO₃) is commonly used to deprotonate thiols and drive substitution reactions .
- Purification : Column chromatography or recrystallization from ethanol is recommended to isolate the product . Note: Monitor reaction progress via TLC and confirm purity using HPLC or NMR .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural validation requires:
- Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., phenyl, chlorobenzyl groups) and sulfur linkages .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~450–460 g/mol based on analogs) .
- Elemental analysis : Verify stoichiometry (C, H, N, S, Cl) .
Q. What solvents and conditions are suitable for handling this compound?
The compound is stable in aprotic solvents (e.g., DCM, DMF) at room temperature. Avoid aqueous or acidic conditions to prevent hydrolysis of the sulfide bond. Store under inert gas (N₂/Ar) at –20°C for long-term stability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating:
Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Discrepancies may arise from tautomerism (imidazole ring) or dynamic effects. Solutions include:
- Variable-temperature NMR : Detect tautomeric equilibria or rotational barriers .
- DFT calculations : Compare experimental ¹³C chemical shifts with computed values to validate assignments .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .
Q. How does the sulfide group influence reactivity in cross-coupling or oxidation reactions?
The sulfide moiety can act as:
- Nucleophile : Participate in alkylation or Michael additions under basic conditions .
- Oxidation substrate : Convert to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties . Experimental design: Optimize oxidant stoichiometry and monitor via IR (S=O stretches at ~1050–1150 cm⁻¹) .
Q. What in vitro assays are appropriate for evaluating its bioactivity (e.g., enzyme inhibition)?
- Target selection : Prioritize enzymes with imidazole-binding sites (e.g., cytochrome P450, kinases) .
- Assay conditions : Use fluorescence-based assays (e.g., ATPase activity) with DMSO as a co-solvent (<1% v/v) .
- Control experiments : Include a des-chloro analog to assess the chlorobenzyl group’s role in binding .
Data Analysis and Interpretation
Q. How to reconcile discrepancies between computational and experimental vibrational spectra?
- Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-computed IR frequencies .
- Solvent corrections : Account for solvent effects (e.g., PCM model) in simulations .
Q. What statistical methods validate reproducibility in synthetic yield optimization?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading) .
- ANOVA : Identify significant factors affecting yield (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
